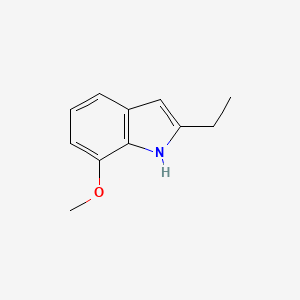

2-Ethyl-7-methoxy-1H-indole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H13NO |

|---|---|

Molecular Weight |

175.23 g/mol |

IUPAC Name |

2-ethyl-7-methoxy-1H-indole |

InChI |

InChI=1S/C11H13NO/c1-3-9-7-8-5-4-6-10(13-2)11(8)12-9/h4-7,12H,3H2,1-2H3 |

InChI Key |

ZIWLGBFLJVCQPP-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC2=C(N1)C(=CC=C2)OC |

Origin of Product |

United States |

Synthetic Methodologies and Pathways for 2 Ethyl 7 Methoxy 1h Indole and Its Analogues

Classical Indole (B1671886) Synthesis Approaches

Traditional methods for indole synthesis have long served as the bedrock for accessing a wide array of indole derivatives. These approaches, while foundational, often present challenges related to reaction conditions and regioselectivity, particularly with substituted precursors.

Fischer Indole Synthesis

The Fischer indole synthesis, discovered in 1883, is a robust and widely utilized method for constructing the indole ring system. nih.govresearchgate.netwikipedia.org The reaction involves the acid-catalyzed thermal cyclization of a phenylhydrazone, which is typically formed from the condensation of a phenylhydrazine (B124118) with an aldehyde or ketone. wikipedia.org For the specific synthesis of 2-Ethyl-7-methoxy-1H-indole, the precursors would be 2-methoxyphenylhydrazine and butan-2-one.

The general mechanism proceeds through the formation of a phenylhydrazone, which tautomerizes to an enamine intermediate. wikipedia.org Subsequent protonation triggers a -sigmatropic rearrangement, a key step that forms a new carbon-carbon bond. researchgate.net The resulting diimine intermediate then undergoes cyclization and elimination of ammonia (B1221849) to yield the aromatic indole ring. wikipedia.org

The presence of substituents on the phenylhydrazine ring plays a critical role in directing the regiochemical outcome of the cyclization. With an unsymmetrically substituted phenylhydrazine, such as 2-methoxyphenylhydrazine, cyclization can theoretically occur at two different positions. Generally, the reaction proceeds toward the more electron-rich or less sterically hindered position.

However, studies on methoxy-substituted phenylhydrazones have revealed peculiar reactivity. nih.govnih.gov Research has shown that the Fischer indole synthesis of ethyl pyruvate (B1213749) 2-methoxyphenylhydrazone, when conducted with HCl in ethanol (B145695), can yield an "abnormal" product, ethyl 6-chloroindole-2-carboxylate, as the major product. nih.govnih.govresearchgate.net The expected "normal" product, ethyl 7-methoxyindole-2-carboxylate, is formed in smaller amounts. nih.govnih.gov This unexpected outcome results from cyclization occurring on the same side as the methoxy (B1213986) group, a phenomenon not typically observed. nih.gov The presence of strong electron-donating groups can, in some cases, divert the reaction pathway toward heterolytic N-N bond cleavage, which prevents the necessary -sigmatropic rearrangement and causes the synthesis to fail. acs.org

The selection of the carbonyl compound is crucial for installing the desired substituents at the 2- and 3-positions of the indole ring. To obtain a 2-ethyl substituent, an appropriate ketone precursor is required.

| Precursor 1 (Hydrazine) | Precursor 2 (Ketone) | Target Indole |

| 2-Methoxyphenylhydrazine | Butan-2-one | This compound |

| 2-Methoxyphenylhydrazine | Ethyl pyruvate | Ethyl 7-methoxy-1H-indole-2-carboxylate |

This table illustrates the specific phenylhydrazone precursors required for the synthesis of this compound and a related carboxylate analogue via the Fischer Indole Synthesis.

Hemetsberger Indole Synthesis for 2-Carboxylates

The Hemetsberger indole synthesis is a valuable method for preparing indole-2-carboxylates. semanticscholar.orgchim.it This reaction pathway involves the thermal decomposition of α-azidocinnamate esters, which cyclize via nitrene intermediates to form the indole ring. researchgate.net

The synthesis begins with the condensation of an aryl aldehyde with an α-azidoacetate, such as methyl 2-azidoacetate, to form a methyl-2-azidocinnamate. acs.orgnih.gov For the synthesis of an analogue like methyl 7-methoxy-1H-indole-2-carboxylate, the starting aldehyde would be 2-methoxybenzaldehyde. The subsequent step is a thermolytic cyclization, often carried out in a high-boiling solvent like xylene, which leads to the formation of the indole-2-carboxylate (B1230498) ester. researchgate.netacs.org The reaction conditions, including temperature and reactant concentrations, are critical for achieving good yields. acs.orgnih.gov These indole-2-carboxylates are versatile intermediates that can be further modified.

| Starting Aldehyde | Reagent | Intermediate | Product |

| 2-Methoxybenzaldehyde | Methyl 2-azidoacetate | Methyl 2-azido-3-(2-methoxyphenyl)acrylate | Methyl 7-methoxy-1H-indole-2-carboxylate |

This table outlines the pathway for the Hemetsberger Indole Synthesis to produce a 7-methoxyindole-2-carboxylate analogue.

Bischler Indole Synthesis

The Bischler indole synthesis, and the related Bischler-Möhlau variation, is another classical route to the indole core. chim.itbhu.ac.in The reaction typically involves the cyclization of an α-arylamino-ketone under acidic conditions. bhu.ac.in To synthesize this compound, the necessary precursors would be 2-methoxyaniline (o-anisidine) and an α-haloketone such as 1-bromobutan-2-one.

The mechanism involves the initial N-alkylation of the aniline (B41778) with the α-haloketone to form the α-arylamino-ketone intermediate. wikipedia.org Treatment with acid then promotes an electrophilic cyclization onto the aromatic ring, followed by dehydration to yield the indole. wikipedia.org However, the Bischler synthesis is often limited by the harsh reaction conditions required (e.g., strong acids and high temperatures), which can lead to poor yields and the formation of isomeric mixtures, making it less predictable than other methods. wikipedia.org

| Arylamine | α-Haloketone | Target Indole |

| 2-Methoxyaniline | 1-Bromobutan-2-one | This compound |

This table shows the required reactants for the Bischler Indole Synthesis of the target compound.

Modern Catalytic Approaches for Indole Ring Formation

Contemporary organic synthesis has seen the development of powerful catalytic methods that often provide milder reaction conditions, greater functional group tolerance, and improved selectivity compared to classical approaches. mdpi.com

Palladium-catalyzed reactions are at the forefront of modern indole synthesis. mdpi.com A prevalent and highly versatile strategy is the Larock indole synthesis, which involves a two-step sequence. The first step is a Sonogashira cross-coupling reaction between a substituted o-haloaniline and a terminal alkyne. mdpi.com For this compound, this would involve coupling 1-iodo-2-methoxyaniline with 1-butyne. The resulting 2-alkynylaniline intermediate is then subjected to an intramolecular cyclization, catalyzed by a palladium complex, to construct the indole ring. mdpi.com This method offers a direct and efficient route to 2-substituted indoles.

Recent advancements have also focused on C-H activation strategies, which bypass the need for pre-functionalized starting materials like haloanilines. thieme-connect.com Other modern techniques include novel one-pot tandem reactions and the use of photochemical or electrochemical methods to convert starting materials like nitroarenes into functionalized indoles. rsc.org These catalytic systems are often compatible with a range of functional groups, including the electron-donating methoxy group. thieme-connect.com

| Reaction Type | Aryl Halide | Alkyne | Catalyst System (Example) | Product |

| Sonogashira Coupling/Cyclization | 1-Iodo-2-methoxyaniline | 1-Butyne | Pd(OAc)₂, PPh₃, CuI | This compound |

This table provides an example of a modern palladium-catalyzed approach for the synthesis of this compound.

Palladium-Catalyzed Cyclization and Functionalization

Palladium catalysis offers a powerful and versatile platform for the construction of the indole nucleus. One of the most prominent methods applicable to the synthesis of 2,7-disubstituted indoles is the Larock indole synthesis. This reaction involves the palladium-catalyzed annulation of an o-haloaniline or a related derivative with a disubstituted alkyne.

For the synthesis of this compound, the key precursors would be an ortho-functionalized anisidine, such as 2-iodo-3-methoxyaniline, and a suitable alkyne, such as 1-butyne. The catalytic cycle is initiated by the oxidative addition of the palladium(0) catalyst to the aryl-halide bond. Subsequent carbopalladation across the alkyne, followed by reductive elimination, furnishes the indole ring. The choice of ligand, base, and solvent is critical for achieving high yields and selectivity. Common catalyst systems include Pd(OAc)₂ or PdCl₂(PPh₃)₂ paired with a phosphine (B1218219) ligand and an inorganic base like K₂CO₃ or Cs₂CO₃ in a polar aprotic solvent like DMF or NMP.

Research findings indicate that ligand choice significantly impacts reaction efficiency. While triphenylphosphine (B44618) (PPh₃) is often effective, more electron-rich and sterically demanding biaryl phosphine ligands (e.g., XPhos) can accelerate the reductive elimination step, leading to higher turnover numbers and improved yields, particularly with less reactive substrates.

| Catalyst Precursor (5 mol%) | Ligand (10 mol%) | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| Pd(OAc)₂ | PPh₃ | K₂CO₃ | DMF | 78 |

| Pd(OAc)₂ | XPhos | K₂CO₃ | DMF | 91 |

| PdCl₂(PPh₃)₂ | None | Cs₂CO₃ | NMP | 85 |

| Pd(OAc)₂ | None | K₂CO₃ | DMF | 45 |

Gold-Catalyzed Functionalization of Indoles

Gold catalysis has emerged as a premier tool for activating C-C multiple bonds towards nucleophilic attack. In the context of indole synthesis, gold catalysts, particularly cationic gold(I) complexes, are exceptionally efficient at promoting the intramolecular hydroamination of o-alkynylanilines. This pathway provides a direct and atom-economical route to the indole core.

To synthesize this compound via this method, the required starting material is 2-(but-1-yn-1-yl)-3-methoxyaniline. Upon exposure to a gold catalyst (e.g., AuCl, AuCl₃, or a cationic complex like [(IPr)AuCl]/AgSbF₆), the alkyne moiety is activated. The pendant aniline nitrogen then acts as an intramolecular nucleophile, attacking the activated alkyne in a 5-endo-dig cyclization fashion. A subsequent protodeauration step regenerates the catalyst and yields the final indole product. Cationic gold catalysts are generally more reactive and can perform the transformation under milder conditions and with lower catalyst loadings compared to neutral gold(I) or gold(III) species.

| Catalyst (2 mol%) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|

| AuCl₃ | DCE | 80 | 12 | 75 |

| AuCl | Toluene (B28343) | 100 | 18 | 68 |

| (Ph₃P)AuCl / AgOTf | DCM | 25 | 4 | 94 |

| (IPr)AuCl / AgSbF₆ | DCM | 25 | 1.5 | 98 |

Iridium-Catalyzed Asymmetric Hydrogenation of 2-Ethyl-1H-indoles

While the previous sections focus on constructing the aromatic indole ring, transition-metal catalysis is also pivotal for modifying the indole core. Iridium-catalyzed asymmetric hydrogenation is the benchmark method for the enantioselective reduction of the C2=C3 double bond of a substituted indole to produce a chiral indoline (B122111). Indolines are valuable building blocks in their own right.

In this context, 2-Ethyl-1H-indole (or a suitable N-protected variant) serves as the substrate. The reaction employs a cationic iridium(I) complex, typically generated in situ from a precursor like [Ir(COD)Cl]₂ and a chiral bisphosphine ligand (e.g., BINAP, SEGPHOS, or Josiphos families). Under a hydrogen atmosphere, this chiral catalyst coordinates to the indole and delivers hydrogen stereoselectively to one face of the C2=C3 bond, generating the C2-stereocenter with high enantiomeric excess (e.e.). The choice of chiral ligand is paramount and must be empirically screened to achieve optimal stereocontrol for a given substrate. The N-substituent on the indole can also play a significant role in directing the stereochemical outcome.

| Chiral Ligand | Conversion (%) | Isolated Yield (%) | Enantiomeric Excess (e.e., %) |

|---|---|---|---|

| (R)-BINAP | >99 | 96 | 95 (S) |

| (R)-SEGPHOS | >99 | 98 | 99 (S) |

| (R,S)-Josiphos SL-J002-1 | >99 | 95 | 92 (R) |

| (R)-MeO-BIPHEP | >99 | 97 | 97 (S) |

Strategies for Introducing Ethyl and Methoxy Substituents

The final substitution pattern of this compound is achieved through careful strategic planning, either by using pre-functionalized starting materials or by installing the groups at specific stages of the synthesis.

Introduction of C2-Ethyl Group

The C2-ethyl substituent can be incorporated through several reliable methods:

Classical Indole Syntheses: The Fischer indole synthesis is a direct and robust method. The reaction of 3-methoxyphenylhydrazine with 2-butanone (B6335102) (methyl ethyl ketone) under acidic conditions (e.g., H₂SO₄, PPA, or ZnCl₂) directly yields this compound. The regiochemical outcome is predetermined by the structure of the ketone.

Post-Cyclization Functionalization: An alternative strategy involves functionalizing a pre-formed 7-methoxy-1H-indole core. This is typically a two-step process:

Acylation: Friedel-Crafts acylation at the electron-rich C3 position with acetyl chloride and a Lewis acid, followed by N-protection and rearrangement, or direct C2-acylation under specific conditions.

Reduction: The resulting 2-acetyl-7-methoxy-1H-indole is then reduced to the ethyl group. Common reduction methods include Wolff-Kishner (hydrazine, base), Clemmensen (Zn(Hg), HCl), or, more mildly, reduction of the corresponding tosylhydrazone (Caglioti reaction) or catalytic hydrogenation over Pd/C.

Installation of C7-Methoxy Group

The C7-methoxy group is most efficiently incorporated by selecting a starting material that already contains this functionality.

Precursor-Based Strategy: The most common and logical approach is to begin the synthesis with a benzene (B151609) derivative bearing a methoxy group ortho to the position where the indole nitrogen will be. For syntheses like the Fischer, Larock, or Gold-catalyzed methods, starting with a derivative of 3-methoxyaniline or 3-methoxyphenylhydrazine ensures the methoxy group is correctly positioned at C7 in the final product. This strategy avoids potentially low-yielding or non-selective late-stage C-H functionalization steps.

Late-Stage C-H Functionalization: While more complex, it is possible to introduce the methoxy group onto an existing 2-ethyl-1H-indole scaffold. This typically requires a Directed ortho-Metalation (DoM) strategy. The indole nitrogen is first protected with a suitable directing group (e.g., Pivaloyl, Boc). Treatment with a strong base like sec-butyllithium (B1581126) or n-butyllithium-TMEDA complex selectively deprotonates the C7 position. The resulting aryllithium intermediate is then quenched with an electrophilic oxygen source (e.g., MoOPH), followed by methylation (e.g., with methyl iodide or dimethyl sulfate) to furnish the C7-methoxy group.

Large-Scale Synthesis Development for 2-Alkyl-7-methoxyindoles

Transitioning a synthetic route from laboratory scale (milligrams to grams) to process scale (kilograms) necessitates a re-evaluation of the entire procedure with a focus on safety, cost, robustness, and environmental impact. For 2-alkyl-7-methoxyindoles, development often focuses on optimizing classical methods like the Fischer indole synthesis due to its use of inexpensive starting materials and avoidance of costly transition metals.

A hypothetical process development study based on the Fischer synthesis of this compound would address several key challenges:

Exotherm Control: The condensation and cyclization steps are often highly exothermic. A process-scale reaction would require a jacketed reactor with precise temperature control and may involve slow, controlled addition of the acid catalyst.

Solvent Selection: Lab-scale solvents like ethanol may be replaced with higher-boiling, less flammable, or more easily recycled solvents like toluene or 2-MeTHF.

Workup and Purification: Column chromatography, a staple in the lab, is impractical and costly at scale. The process would be redeveloped to afford a crude product that can be purified via crystallization or recrystallization. This may involve optimizing the workup pH, performing solvent swaps, and identifying a suitable crystallization solvent system (e.g., toluene/heptane) to ensure high purity and yield of the isolated product.

Reagent Stoichiometry: The stoichiometry of the acid catalyst and other reagents would be fine-tuned to minimize waste and side-product formation, thereby simplifying purification.

| Parameter | Lab-Scale Protocol | Optimized Process-Scale Protocol |

|---|---|---|

| Reactants | 3-methoxyphenylhydrazine HCl, 2-butanone | 3-methoxyphenylhydrazine HCl, 2-butanone |

| Acid Catalyst | H₂SO₄ in Ethanol | Polyphosphoric acid (PPA), 85% |

| Solvent | Ethanol | Toluene (higher boiling, aids water removal) |

| Temperature | Reflux (78 °C) | Controlled addition at 90 °C, then ramp to 110 °C |

| Workup | Quench with ice, neutralize, extract with EtOAc | Quench into water/toluene, phase separation, base wash |

| Purification | Silica gel column chromatography | Crystallization from Toluene/Heptane mixture |

| Typical Yield | 65-75% | >85% (isolated, >99.5% purity) |

Mechanistic Studies of Reactions Involving 2 Ethyl 7 Methoxy 1h Indole and Analogues

Elucidation of Reaction Mechanisms in Indole (B1671886) Synthesis

The formation of the indole core can be achieved through various methods, each with a distinct mechanistic pathway. The Fischer indolization and reductive cyclization are two prominent examples used for synthesizing 7-methoxyindoles.

The Fischer indole synthesis is a classic and widely used method for constructing the indole nucleus, which involves the acid-catalyzed reaction of a phenylhydrazone. nih.gov The generally accepted mechanism proceeds through a series of steps:

Tautomerization: The phenylhydrazone undergoes tautomerization to its enamine form.

bohrium.combohrium.com-Sigmatropic Rearrangement: The key step is an acid-catalyzed bohrium.combohrium.com-sigmatropic rearrangement (Cope rearrangement) of the protonated enamine, which forms a C-C bond and breaks the N-N bond, yielding a di-imine intermediate.

Aromatization: The di-imine intermediate rearomatizes through the loss of a proton, forming an amino-acetal or related species.

Cyclization and Elimination: An intramolecular nucleophilic attack by the amino group onto the imine carbon, followed by the elimination of ammonia (B1221849), leads to the formation of the indole ring.

However, studies on (2-methoxyphenyl)hydrazones, the precursors to 7-methoxyindoles, have revealed significant mechanistic complexities and the potential for "abnormal" reaction pathways. mathnet.runih.gov The presence of the ortho-methoxy group can alter the course of the cyclization.

Research by Murakami and colleagues on the Fischer indolization of ethyl pyruvate (B1213749) 2-methoxyphenylhydrazone using HCl in ethanol (B145695) showed that the primary product was not the expected ethyl 7-methoxyindole-2-carboxylate, but rather ethyl 6-chloroindole-2-carboxylate. nih.govnih.gov This "abnormal" outcome arises from cyclization occurring at the carbon atom bearing the methoxy (B1213986) substituent (the C-2 position of the phenyl ring). nih.gov The proposed mechanism for this abnormal reaction suggests that after the bohrium.combohrium.com-sigmatropic rearrangement, the subsequent cyclization and elimination steps can involve the methoxy group, leading to its substitution by a nucleophile from the reaction medium, such as chloride from HCl. nih.gov

Another study involving the Fischer indolization of propiophenone (B1677668) (5-chloro-2-methoxyphenyl)hydrazone also reported the formation of an unexpected product alongside the normal 7-methoxyindole (B1360046). mathnet.ru This highlights the sensitivity of the reaction to the electronic and steric effects of substituents on the phenylhydrazine (B124118) precursor. Precise control over the acid catalyst and reaction conditions is therefore essential to favor the desired pathway leading to 7-methoxyindoles. vulcanchem.com

The key steps in the synthesis of the precursor and the subsequent reductive cyclization are:

Preparation of the Precursor: The synthesis starts with 3-methoxy-2-nitrotoluene. A Henry reaction with a suitable nitroalkane yields a 1-(3-methoxy-2-nitrophenyl)-2-nitroalkanol.

Dehydration: The resulting nitroalkanol is dehydrated to form the key intermediate, a β-alkyl-3-methoxy-2,β-dinitrostyrene. semanticscholar.org

Reductive Cyclization: This crucial step involves the simultaneous reduction of both nitro groups of the dinitrostyrene intermediate, followed by intramolecular cyclization to form the indole ring. The reaction is typically carried out using a catalyst such as 10% Palladium on carbon (Pd/C) under a hydrogen atmosphere. semanticscholar.org

The mechanism of the final reductive cyclization step is believed to proceed as follows:

The palladium catalyst facilitates the reduction of both the aromatic nitro group and the nitro group on the vinyl side chain to amino groups.

The resulting diamino intermediate is unstable and undergoes spontaneous intramolecular cyclization. The amino group derived from the aromatic nitro function attacks the carbon atom of the reduced vinyl side chain.

Subsequent elimination of a water molecule and aromatization lead to the formation of the stable 2-alkyl-7-methoxyindole product.

This synthetic strategy has been successfully applied to produce various 2-alkyl-7-methoxyindoles, as summarized in the table below.

| Starting Nitroalkane | Resulting β-alkyl-3-methoxy-2,β-dinitrostyrene | Final 2-Alkyl-7-methoxyindole Product | Overall Yield (%) |

|---|---|---|---|

| Nitroethane | 3-Methoxy-β-methyl-2,β-dinitrostyrene | 7-Methoxy-2-methylindole | 62 |

| 1-Nitropropane | 2-Ethyl-7-methoxy-β,2-dinitrostyrene | 2-Ethyl-7-methoxy-1H-indole | N/A |

Data adapted from a general synthesis of 2-alkyl-7-methoxyindoles. semanticscholar.org The yield for the 2-ethyl analogue was not explicitly stated in the provided source.

Catalytic Reaction Mechanisms

Modern synthetic chemistry relies heavily on transition-metal catalysis to achieve efficient and selective functionalization of complex molecules. For indoles, palladium and iridium catalysts have proven particularly effective.

Palladium-catalyzed C-H activation has become a powerful tool for the direct functionalization of indole rings, avoiding the need for pre-functionalized substrates. beilstein-journals.orgchemrxiv.org These reactions can be directed to various positions of the indole nucleus, with the mechanism depending on the catalyst, ligands, and reaction conditions.

Pd(II)/Pd(0) Cycle: This cycle typically begins with the C-H activation of the indole by a Pd(II) species to form a palladacycle intermediate. snnu.edu.cn This intermediate can then undergo migratory insertion with a coupling partner (like an alkene) or transmetalation, followed by reductive elimination to yield the product and a Pd(0) species. An oxidant is required to regenerate the active Pd(II) catalyst. beilstein-journals.orgunimi.it

Pd(II)/Pd(IV) Cycle: In this pathway, the initially formed Pd(II) palladacycle is oxidized to a Pd(IV) intermediate. Subsequent C-C or C-X bond-forming reductive elimination from this high-valent palladium center releases the product and regenerates the Pd(II) catalyst. nih.gov

The regioselectivity of C-H activation (e.g., C2 vs. C3) is a critical aspect. For the C2-alkylation of unprotected indoles, a cascade reaction mediated by norbornene has been developed. Mechanistic studies suggest that the reaction proceeds through an N1-norbornene type palladacycle as the key intermediate, which directs the functionalization to the C2 position. longdom.org Computational and experimental studies on the arylation of related heterocycles have shown that the site-selectivity can be governed by a switch in the mechanism between a concerted metalation-deprotonation (CMD) pathway and a carbopalladation pathway, depending on the substrate's electronic properties. rsc.org

| Catalytic Cycle | Key Mechanistic Steps | Typical Application | Reference |

|---|---|---|---|

| Pd(II)/Pd(0) | C-H Activation (CMD), Migratory Insertion/Transmetalation, Reductive Elimination, Oxidation | Alkenylation, Arylation | beilstein-journals.orgsnnu.edu.cn |

| Pd(II)/Pd(IV) | C-H Activation, Oxidation to Pd(IV), Reductive Elimination | Acetoxylation, Arylation | nih.gov |

Iridium complexes are highly effective catalysts for the asymmetric hydrogenation of unprotected indoles to produce chiral indolines, which are valuable building blocks in medicinal chemistry. chinesechemsoc.orgchinesechemsoc.org The high aromatic stability of the indole ring presents a challenge, which is overcome by a substrate activation strategy.

This proposed outer-sphere mechanism involves:

Protonation: The iridium catalyst, often bearing a chiral ligand and dihydrogen, first facilitates the transfer of a proton to the substrate.

Hydride Transfer: This is followed by the transfer of a hydride from the metal center to the protonated substrate.

Sequential Transfer: The process involves sequential proton and hydride transfers, avoiding direct coordination of the indole to the metal center during the reduction step. acs.org

Density Functional Theory (DFT) calculations have been instrumental in supporting this pathway and explaining how catalyst structure influences reactivity and enantioselectivity. chinesechemsoc.orgacs.org The generation of chiral indoline (B122111) derivatives from various substituted indoles has been achieved with excellent yields and high enantioselectivity using this approach. chinesechemsoc.orgresearchgate.net

In both palladium- and iridium-catalyzed reactions, specific interactions between the catalyst and the substrate are paramount for achieving high selectivity and efficiency.

In Palladium-Catalyzed C-H Activation , directing groups are often employed to control regioselectivity. For instance, a group covalently attached to the indole nitrogen can coordinate to the palladium center, positioning the catalyst to activate a specific proximal C-H bond, such as at the C2 or C7 position. rsc.org This strategy overcomes the intrinsic reactivity preference of the indole nucleus (typically C3) and allows for functionalization at less accessible sites.

In Iridium-Catalyzed Asymmetric Hydrogenation , non-covalent interactions play a crucial role in stereochemical control. chinesechemsoc.org Chiral bifunctional ligands, such as those containing both a phosphine (B1218219) for metal coordination and a thiourea (B124793) group, are designed to interact specifically with the substrate. chinesechemsoc.org The proposed "anion-binding activation" strategy involves the thiourea moiety of the ligand forming hydrogen bonds with the counter-anion of the in situ-generated iminium ion. chinesechemsoc.orgchinesechemsoc.org This interaction helps to lock the substrate into a specific orientation relative to the chiral iridium center during the hydride transfer step, leading to high enantioselectivity. researchgate.net These secondary interactions are critical for stabilizing the transition state that leads to the major enantiomer. chinesechemsoc.org

Understanding Regioselectivity and Stereoselectivity Control

The indole nucleus is an electron-rich heterocyclic system, making it prone to electrophilic substitution. chim.it Generally, the C3 position is the most favored site for electrophilic attack, as this allows for the stabilization of the intermediate carbocation (the onium-intermediate) by the nitrogen atom without disrupting the aromaticity of the benzene (B151609) ring. msu.edu However, the presence of substituents on the indole ring, such as the 7-methoxy and 2-ethyl groups in this compound, significantly influences this reactivity.

The methoxy group at the C7 position is an electron-donating group, which enhances the electron density of the indole ring, further activating it towards electrophilic substitution. chim.it This activating effect can influence the regiochemical outcome of reactions. For instance, in some methoxy-substituted indoles, electrophilic attack can also occur at the C2, C4, or C6 positions, depending on the specific reaction conditions and the nature of the electrophile. chim.itrsc.org

The ethyl group at the C2 position introduces steric hindrance, which can disfavor reactions at this position and the adjacent C3 position to some extent. rsc.orgmdpi.com When the C3 position is already substituted, electrophilic attack is often directed to the C2 position. researchgate.net

Factors Influencing Regioselectivity:

Several key factors determine the regioselectivity of reactions with this compound and its analogues:

Electronic Effects of Substituents: Electron-donating groups, like the methoxy group, generally increase the rate of reaction and can direct incoming electrophiles to specific positions. Conversely, electron-withdrawing groups tend to decrease reactivity. rsc.org

Steric Hindrance: Bulky substituents, such as the ethyl group at C2, can impede the approach of reactants to nearby positions, thereby favoring reaction at less hindered sites. rsc.orgmdpi.com

Reaction Conditions: The choice of catalyst, solvent, and temperature can significantly impact the regiochemical outcome. For example, acid-catalyzed intramolecular cyclizations of certain indole derivatives have shown solvent-dependent regioselectivity. acs.org

Nature of the Electrophile: The size and reactivity of the electrophile play a crucial role in determining the site of attack.

Stereoselectivity Control:

Stereoselectivity, the preferential formation of one stereoisomer over another, is a critical aspect of many reactions involving indoles. In the context of this compound, stereocontrol is often achieved through:

Chiral Catalysts: The use of chiral catalysts can create a chiral environment around the reacting molecules, favoring the formation of one enantiomer or diastereomer. For example, iridium-catalyzed N-allylation of indoles can proceed with high enantioselectivity. nih.gov

Substrate Control: The existing stereochemistry within the indole substrate or the reacting partner can influence the stereochemical outcome of the reaction. This is often explained by models like the Zimmerman-Traxler model for aldol (B89426) reactions, which predicts the formation of syn- or anti-products based on the geometry of the enolate. harvard.edu

Reaction Mechanism: The mechanism of the reaction itself can dictate the stereochemistry. For instance, certain cyclization reactions proceed through specific transition states that lead to a particular stereoisomer.

Research Findings on Regio- and Stereoselectivity:

Recent studies have provided valuable insights into controlling the selectivity of reactions involving indole derivatives.

An electrooxidative [3+2] annulation between indoles and aniline (B41778) derivatives has been developed for the synthesis of functionalized indolo[2,3-b]indoles with excellent regioselectivity. acs.org

The Pictet-Spengler reaction of 2-(1H-indol-4-yl)ethanamines has been shown to proceed with C3 regioselectivity. beilstein-journals.org

A study on the intramolecular hydroindolation of cis-methindolylstyrenes revealed that a 7-methoxy substituent completely inhibited the formation of a 6-membered ring, leading exclusively to the formation of a 5-membered ring product. acs.org This highlights the profound electronic influence of the methoxy group on regioselectivity.

In the synthesis of 2-(7-ethyl-1H-indol-3-yl)acetonitrile derivatives, condensation reactions were found to be stereoselective, favoring the (Z)-configuration.

The following interactive table summarizes the influence of various factors on the regioselectivity of reactions involving substituted indoles.

| Factor | Influence on Regioselectivity | Example | Reference |

| Substituent Position | Electron-donating groups at C7 enhance reactivity. | 7-methoxy group in this compound | chim.it |

| Steric Hindrance | Bulky groups at C2 can disfavor C2 and C3 attack. | 2-ethyl group | rsc.orgmdpi.com |

| Reaction Type | Intramolecular cyclization can be directed by existing functionality. | Hydroindolation of cis-methindolylstyrenes | acs.org |

| Catalyst | Chiral catalysts can induce high stereoselectivity. | Iridium-catalyzed N-allylation | nih.gov |

Spectroscopic Characterization and Structural Elucidation of 2 Ethyl 7 Methoxy 1h Indole

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. For 2-Ethyl-7-methoxy-1H-indole, ¹H NMR, ¹³C NMR, and two-dimensional NMR techniques collectively provide a complete picture of its atomic connectivity and chemical environment.

The ¹H NMR spectrum of this compound provides detailed information about the number, environment, and coupling of protons in the molecule. Experimental data obtained in deuterated chloroform (CDCl₃) reveals distinct signals corresponding to each proton.

The broad singlet observed at approximately 8.10 ppm is characteristic of the indole (B1671886) N-H proton. The aromatic region of the spectrum displays signals for the protons on the benzene (B151609) ring. A doublet at 7.15 ppm, a pseudo-triplet at 6.98 ppm, and another doublet at 6.58 ppm correspond to the three adjacent aromatic protons (H-4, H-5, and H-6). The proton at the C-3 position of the indole ring appears as a singlet at 6.18 ppm.

The ethyl group at the C-2 position gives rise to a quartet at 2.68 ppm, representing the methylene (-CH₂) protons, and a triplet at 1.25 ppm, corresponding to the methyl (-CH₃) protons. The sharp singlet at 3.88 ppm is attributed to the protons of the methoxy (B1213986) (-OCH₃) group at the C-7 position.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton Assignment | Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) |

|---|---|---|---|

| N-H | 8.10 | br s | - |

| H-4 | 7.15 | d | 7.8 |

| H-5 | 6.98 | pseudo t | 7.7 |

| H-6 | 6.58 | d | 7.8 |

| H-3 | 6.18 | s | - |

| -OCH₃ | 3.88 | s | - |

| -CH₂CH₃ | 2.68 | q | 7.5 |

| -CH₂CH₃ | 1.25 | t | 7.5 |

The carbons of the indole ring are expected to resonate in the aromatic region of the spectrum (approximately 100-140 ppm). The C-2 carbon, bearing the ethyl group, and the C-7a carbon would likely appear downfield due to their positions within the heterocyclic ring system. The C-7 carbon, attached to the electron-donating methoxy group, would be shifted upfield. The carbons of the ethyl group (-CH₂ and -CH₃) and the methoxy group (-OCH₃) would appear in the aliphatic region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift Range (δ ppm) |

|---|---|

| C-2 | 140-145 |

| C-3 | 100-105 |

| C-3a | 125-130 |

| C-4 | 120-125 |

| C-5 | 115-120 |

| C-6 | 110-115 |

| C-7 | 145-150 |

| C-7a | 130-135 |

| -CH₂CH₃ | 20-25 |

| -CH₂CH₃ | 10-15 |

| -OCH₃ | 55-60 |

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, advanced 2D NMR experiments such as COSY, HMQC (or HSQC), and HMBC are employed.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. For this compound, key correlations would be observed between the adjacent aromatic protons (H-4, H-5, and H-6) and between the methylene and methyl protons of the ethyl group.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign each carbon signal to its attached proton(s). For example, the proton signal at 2.68 ppm would correlate with the methylene carbon signal, and the signal at 1.25 ppm would correlate with the methyl carbon signal of the ethyl group.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound would exhibit characteristic absorption bands for the N-H group, aromatic C-H bonds, aliphatic C-H bonds, C=C bonds of the aromatic ring, and the C-O bond of the methoxy group.

The N-H stretching vibration of the indole ring is expected to appear as a sharp to moderately broad band in the region of 3300-3500 cm⁻¹. The aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the ethyl and methoxy groups would appear just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic and indole rings would give rise to absorptions in the 1450-1600 cm⁻¹ region. The C-O stretching of the methoxy group would be identified by a strong absorption band in the 1000-1300 cm⁻¹ range.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

|---|---|---|

| N-H (Indole) | Stretching | 3300 - 3500 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H | Stretching | 2850 - 3000 |

| C=C (Aromatic) | Stretching | 1450 - 1600 |

| C-O (Methoxy) | Stretching | 1000 - 1300 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

Electrospray ionization is a soft ionization technique that is well-suited for polar molecules like indoles. In positive ion mode, the ESI-MS spectrum of this compound would be expected to show a prominent peak for the protonated molecule [M+H]⁺. The exact mass of this ion can be used to confirm the molecular formula of the compound (C₁₁H₁₃NO).

Tandem mass spectrometry (MS/MS) experiments would involve the fragmentation of the parent ion to yield characteristic daughter ions. The fragmentation pattern would provide further structural confirmation. Common fragmentation pathways for indole derivatives include the loss of small neutral molecules and cleavage of the substituent groups. For this compound, potential fragmentations could include the loss of the ethyl group or the methoxy group, leading to the formation of specific fragment ions that can be used to piece together the molecular structure.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique used to separate, identify, and quantify individual components within a mixture. In the analysis of this compound, LC would first be employed to isolate the compound from a sample matrix, followed by MS for detection and mass determination.

The liquid chromatography component utilizes a column, such as a C18 column, to separate compounds based on their physicochemical properties. nih.gov A mobile phase, often a mixture of aqueous and organic solvents like water and methanol or acetonitrile, carries the sample through the column. nih.gov The conditions, including the gradient flow of the mobile phase, are optimized to achieve clear separation of the target compound. nih.gov

Following separation, the isolated this compound enters the mass spectrometer. An ionization source, commonly electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), generates charged molecules (ions) from the compound. nih.govnih.gov The mass analyzer then separates these ions based on their mass-to-charge ratio (m/z). For this compound (molecular formula C₁₁H₁₃NO), the primary ion observed in positive ionization mode would be the protonated molecule [M+H]⁺.

Tandem mass spectrometry (MS/MS) can be used for further structural confirmation. In this technique, the [M+H]⁺ precursor ion is selected and fragmented, producing a characteristic pattern of product ions that provides evidence for the compound's structure. ukm.mymdpi.com While specific experimental data for this compound is not detailed in the provided search results, the table below illustrates the expected primary ion in an LC-MS analysis.

| Parameter | Expected Observation for this compound |

| Molecular Formula | C₁₁H₁₃NO |

| Molecular Weight | 175.23 g/mol |

| Ionization Mode | Positive (e.g., ESI+) |

| Precursor Ion (m/z) | [M+H]⁺ = 176.1 |

This table represents theoretical values based on the compound's structure, as specific experimental data was not found in the search results.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for unequivocally determining a compound's elemental composition. Unlike nominal mass spectrometry, HRMS instruments, such as Orbitrap or time-of-flight (TOF) analyzers, measure the mass-to-charge ratio of an ion with extremely high precision, typically to four or more decimal places. lcms.cz

This high accuracy allows for the calculation of a single, unique elemental formula that corresponds to the measured mass. For this compound, HRMS would be used to confirm the molecular formula C₁₁H₁₃NO. By comparing the experimentally measured accurate mass of the [M+H]⁺ ion to the theoretically calculated mass, analysts can confirm the elemental composition with a high degree of confidence, typically with an error of less than 5 parts per million (ppm). This capability is instrumental in distinguishing between compounds that may have the same nominal mass but different elemental formulas (isobars).

The data below shows the calculated theoretical accurate mass for the protonated molecule of this compound, which would be the target value in an HRMS experiment.

| Parameter | Theoretical Value for [C₁₁H₁₃NO + H]⁺ |

| Elemental Formula | C₁₁H₁₄NO⁺ |

| Calculated Monoisotopic Mass | 176.1070 |

| Required Mass Accuracy | < 5 ppm |

This table is based on theoretical calculations for the specified compound.

X-ray Crystallography for Solid-State Structure Determination

For this compound, a single-crystal X-ray diffraction experiment would involve irradiating a suitable crystal of the compound with X-rays. The resulting diffraction pattern is analyzed to generate an electron density map, from which the positions of the individual atoms can be determined.

While a published crystal structure for this compound was not identified in the search results, analysis of related indole structures demonstrates the type of data that would be obtained. mdpi.comsemanticscholar.orgresearchgate.netnih.gov For example, a study on a polymorph of 5-methoxy-1H-indole-2-carboxylic acid detailed its crystallization in the monoclinic system and the formation of dimers through hydrogen bonds. mdpi.comsemanticscholar.orgnih.gov A similar analysis of this compound would provide the specific crystal system, space group, and unit cell dimensions, as illustrated in the hypothetical data table below.

| Crystallographic Parameter | Hypothetical Data for this compound |

| Crystal System | To be determined (e.g., Monoclinic, Orthorhombic) |

| Space Group | To be determined (e.g., P2₁/c) |

| Unit Cell Dimensions | a = ? Å, b = ? Å, c = ? Å |

| α = ? °, β = ? °, γ = ? ° | |

| Molecules per Unit Cell (Z) | To be determined |

| Key Intermolecular Interactions | N-H···π, C-H···O, etc. |

This table is for illustrative purposes only, as specific experimental crystallographic data for this compound is not currently available in the public domain based on the performed searches.

Reactivity Profiles and Functionalization Strategies of 2 Ethyl 7 Methoxy 1h Indole

Electrophilic Aromatic Substitution Patterns in Methoxy-Activated Indoles

The indole (B1671886) nucleus is an electron-rich heterocyclic system, making it highly susceptible to electrophilic aromatic substitution. nih.govlabxchange.org The preferred site of attack is generally the C-3 position, due to the ability of the nitrogen atom to stabilize the resulting cationic intermediate (the arenium ion) through resonance, which preserves the aromaticity of the benzene (B151609) ring. youtube.comlkouniv.ac.in The presence of an electron-donating methoxy (B1213986) group at the C-7 position further enhances the nucleophilicity of the indole ring, although its activating effect is most pronounced at the ortho (C-6) and para (C-4) positions of the benzene portion of the molecule. However, the inherent reactivity of the pyrrole (B145914) ring means that electrophilic attack still overwhelmingly favors the C-3 position.

The C-3 position of the indole ring is the most electron-rich and nucleophilic site, making it the primary target for electrophilic attack. In methoxy-activated indoles like 2-Ethyl-7-methoxy-1H-indole, this reactivity is further enhanced. C-3 functionalization, particularly alkylation, is a common strategy for elaborating the indole core.

Recent research has focused on developing transition metal-free methods for C-3 alkylation. One such method involves a Cs₂CO₃/Oxone®-mediated reaction that allows for the alkylation of indoles with α-heteroaryl-substituted methyl alcohols. rsc.org This process is believed to proceed through a hydrogen autotransfer-type mechanism, where the alcohol is initially oxidized to an aldehyde, which then condenses onto the indole's C-3 position. rsc.org This method is applicable to a variety of functionalized indoles. chemrxiv.org

Table 1: Examples of C-3 Alkylation Conditions for Substituted Indoles

| Indole Substrate | Electrophile | Reagents/Conditions | Product Yield |

|---|---|---|---|

| 4-Bromoindole | 6-Methyl-2-pyridinemethanol | Cs₂CO₃, Oxone®, Toluene (B28343), 110°C | 60% |

| 5-Methoxyindole | 2-Pyridinemethanol | Cs₂CO₃, Oxone®, Toluene, 110°C | 81% |

This table presents data on related substituted indoles to illustrate the general reactivity patterns.

While the C-3 position is the most reactive site for electrophilic substitution, functionalization at the C-2 position is also synthetically valuable. For this compound, which is already substituted at C-2, further alkylation at this position is sterically hindered and electronically disfavored. However, understanding the principles of C-2 selectivity is crucial in indole chemistry.

Direct C-2 alkylation of the indole C-H bond is challenging and typically requires specific strategies to override the inherent preference for C-3 attack. Methods often involve the use of directing groups on the indole nitrogen or specific transition-metal catalysts. nih.gov For instance, photochemical activation of halogen-bonded complexes has been shown to drive direct C2–H alkylation of indoles. beilstein-journals.org In the context of this compound, synthetic strategies would more commonly focus on building the 2-alkyl-7-methoxyindole core from precursors rather than attempting post-modification at the C-2 position. semanticscholar.org A general large-scale synthesis of 2-alkyl-7-methoxyindoles involves the reductive cyclization of β-alkyl-3-methoxy-2,β-dinitrostyrenes. semanticscholar.org

The Vilsmeier-Haack reaction is a reliable and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds, including indoles. ijpcbs.comorganic-chemistry.org The reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a tertiary amide like N,N-dimethylformamide (DMF). youtube.comijpcbs.com This forms an electrophilic chloroiminium ion ([ClCH=N(CH₃)₂]⁺), which readily attacks the nucleophilic C-3 position of the indole ring. youtube.com Subsequent hydrolysis of the resulting iminium salt intermediate yields the 3-formylindole derivative. youtube.comorganic-chemistry.org

Given the electron-rich nature of this compound, it is expected to undergo the Vilsmeier-Haack reaction smoothly to yield this compound-3-carbaldehyde. The reaction is highly regioselective for the C-3 position. semanticscholar.org

Table 2: General Conditions for Vilsmeier-Haack Formylation of Indoles

| Substrate | Reagents | Solvent | Temperature | Product |

|---|---|---|---|---|

| Indole | POCl₃, DMF | Dichloromethane or neat | 0°C to RT | Indole-3-carbaldehyde |

| Pyrrole | POCl₃, DMF | Not specified | Microwave heating | Formyl pyrrole |

This table illustrates typical conditions for the Vilsmeier-Haack reaction on indole and related heterocycles. ijpcbs.comsemanticscholar.org

Functionalization at the Indole Nitrogen (N-1 Position)

The nitrogen atom of the indole ring possesses a lone pair of electrons and an associated proton (N-H). This proton is weakly acidic and can be removed by a suitable base to generate the indolide anion, a potent nucleophile. This allows for a range of functionalization reactions directly on the nitrogen atom, including N-alkylation and N-acylation.

N-alkylation is a fundamental transformation in indole chemistry, often employed to install protecting groups or to synthesize compounds with specific biological activities. rsc.org The standard protocol involves deprotonation of the indole N-H with a base, followed by quenching the resulting anion with an alkylating agent, such as an alkyl halide. rsc.orgbeilstein-journals.org

Commonly used bases include sodium hydride (NaH) in an aprotic polar solvent like DMF or tetrahydrofuran (THF). rsc.org Other bases, such as cesium carbonate (Cs₂CO₃), have also been employed, particularly in cases where milder conditions are required. beilstein-journals.org The choice of base and solvent can influence the regioselectivity of the reaction, although for most simple indoles, N-alkylation is highly favored over C-alkylation. rsc.org

Table 3: Selected Conditions for N-Alkylation of Indoles

| Indole Substrate | Alkylating Agent | Base | Solvent | Temperature |

|---|---|---|---|---|

| Indole | Benzyl bromide | NaH | DMF | Room Temp |

| C-7 Substituted Indazole | Various alkyl halides | Cs₂CO₃ | DMF | Not specified |

This table provides examples of different N-alkylation protocols used for indoles and related heterocycles. rsc.orgbeilstein-journals.orgmdpi.com

N-acylation introduces an acyl group onto the indole nitrogen, forming an N-acylindole. These motifs are present in numerous natural products and pharmaceuticals. beilstein-journals.orgnih.gov While direct N-acylation can be achieved using reactive acylating agents like acyl chlorides, these reactions can sometimes suffer from a lack of chemoselectivity, leading to competing C-3 acylation. beilstein-journals.orgnih.gov

To overcome this, milder and more selective methods have been developed. One effective strategy employs thioesters as a stable acyl source in the presence of a base like cesium carbonate (Cs₂CO₃) at elevated temperatures. beilstein-journals.org This method demonstrates high chemoselectivity for the N-1 position and is tolerant of various functional groups. beilstein-journals.orgnih.gov The reaction proceeds via nucleophilic attack of the indolide anion on the thioester carbonyl group.

Table 4: Chemoselective N-Acylation of Indoles using Thioesters

| Indole Substrate | Thioester Reagent | Base | Solvent | Temperature | Yield |

|---|---|---|---|---|---|

| 3-Methyl-1H-indole | S-Methyl butanethioate | Cs₂CO₃ | Xylene | 140°C | 97% |

| 1H-Indole | S-Methyl butanethioate | Cs₂CO₃ | Xylene | 140°C | 72% |

Data sourced from studies on chemoselective N-acylation. beilstein-journals.orgbeilstein-journals.org

Cycloaddition Reactions and Formation of Fused Systems

The indole nucleus, particularly when activated by electron-donating groups such as the 7-methoxy substituent, serves as a versatile platform for cycloaddition reactions to construct complex, fused heterocyclic systems. The inherent diene character of the 2,3-double bond within the pyrrole ring, combined with the aromatic benzene portion, allows this compound to participate in various pericyclic reactions.

One of the primary strategies for forming fused systems involves [3+2] cycloaddition reactions. The reaction of indoles with azomethine ylides, often generated in situ, provides a direct route to pyrroloindoline structures. For a substrate like this compound, the electron-rich nature of the indole ring facilitates its role as a dipolarophile. The reaction typically proceeds with high regioselectivity, with the azomethine ylide adding across the C2-C3 double bond. These cycloadditions are valuable for creating polycyclic frameworks containing nitrogen, which are common motifs in natural products. beilstein-journals.orgrsc.orgmsu.edu

Furthermore, the formation of fused systems can be achieved through intramolecular cyclization strategies. For instance, N-alkylation of this compound with a tethered epoxide, followed by an acid-mediated intramolecular Friedel–Crafts-type cyclization, can lead to the formation of pyrrolo[1,2-a]quinolines. In these reactions, the C7 position of the indole, activated by the methoxy group, can act as the nucleophile, attacking the activated epoxide to form a new six-membered ring fused to the indole core. This strategy allows for the diastereoselective synthesis of complex 1,7-fused indole systems. semanticscholar.org

The table below summarizes representative cycloaddition approaches applicable to methoxy-activated indoles for the synthesis of fused ring systems.

| Reaction Type | Reactants | Product Type | Key Features |

| [3+2] Dipolar Cycloaddition | 7-Methoxyindole (B1360046) derivative, Azomethine Ylide | Pyrroloindoline | High regioselectivity across the C2-C3 bond. |

| Intramolecular Friedel-Crafts Epoxide Cyclization | N-Tethered Epoxide of 7-Methoxyindole | Pyrrolo[1,2-a]quinoline | Forms 1,7-fused systems; often highly diastereoselective. |

Cross-Coupling Methodologies at Indole Ring Positions

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of the indole scaffold, enabling the formation of carbon-carbon and carbon-heteroatom bonds at specific positions. The reactivity of this compound in these reactions is significantly influenced by the electronic effects of the substituents and the method used to introduce a reactive handle, such as a halogen or triflate, onto the ring.

Functionalization at the C7 position can be achieved through a directed ortho metalation (DoM) strategy. wikipedia.orgorganic-chemistry.org By installing a directing metalation group (DMG) on the indole nitrogen, such as an amide or phosphinoyl group, deprotonation with a strong base like n-butyllithium can be directed specifically to the C7 position due to chelation. The resulting C7-lithiated species can then be quenched with an electrophile or transmetalated to a boron species for subsequent Suzuki-Miyaura cross-coupling. nih.govresearchgate.net This approach provides a reliable route to C7-aryl or C7-heteroaryl substituted indoles.

The Heck reaction offers another avenue for functionalization, typically at positions where a halide or triflate has been installed. For instance, a 7-iodo-2-ethyl-1H-indole derivative could be coupled with various alkenes to introduce vinyl groups at the C7 position. Recent advancements have demonstrated that Heck couplings on unprotected halo-tryptophans can proceed efficiently under aqueous conditions using a palladium catalyst and a water-soluble ligand, a methodology that is applicable to simpler indole systems. organic-chemistry.orgnih.govyoutube.commdpi.com

The following table outlines common cross-coupling strategies for the functionalization of the indole ring, with applicability to this compound.

| Coupling Reaction | Position | Precursor | Catalyst/Reagents | Product |

| Suzuki-Miyaura | C7 | N-protected indole | 1. n-BuLi (DoM) 2. B(OR)₃ 3. Pd catalyst, Aryl-X | 7-Aryl-2-ethyl-1H-indole |

| Heck | C5, C6, or C7 | Halo-substituted indole | Pd catalyst, Alkene, Base | Vinylated indole |

Oxidation and Reduction Chemistry

The oxidation and reduction of this compound target different parts of the molecule, leading to structurally distinct products. The electron-rich nature of the C2-C3 double bond and the benzene ring, enhanced by the 7-methoxy group, dictates its reactivity towards oxidative and reductive transformations.

Oxidation: The pyrrole ring of electron-rich indoles is susceptible to oxidation. Treatment with oxidizing agents can lead to the formation of various products. For instance, oxidation can cleave the C2-C3 double bond to form 2-acylaminobenzaldehyde derivatives. Milder oxidation conditions can lead to the formation of oxindoles or isatins, depending on the reagents used. The presence of the 7-methoxy group can influence the regioselectivity of these oxidations.

Reduction: The most common reduction reaction for indoles is the hydrogenation of the pyrrole ring to form the corresponding indoline (B122111) (2,3-dihydroindole). This transformation removes the aromaticity of the five-membered ring while leaving the benzene ring intact. Heterogeneous catalytic hydrogenation is an effective method for this reduction. nih.gov For a substrate like this compound, catalysts such as platinum on carbon (Pt/C) in the presence of an acid activator like p-toluenesulfonic acid can achieve high yields of the corresponding indoline. nih.gov The reaction conditions, including catalyst loading and hydrogen pressure, may need to be optimized, as substituents on the indole ring can affect the reaction rate. nih.gov For example, alkyl groups adjacent to the nitrogen can hinder the adsorption of the molecule onto the catalyst surface.

The reductive functionalization of a nitro-indole derivative of this compound provides a strategic pathway to introduce an amino group onto the indole core, which can then be elaborated into a variety of other functionalities. This two-stage process involves the initial nitration of the indole ring followed by the reduction of the nitro group.

The nitration of 7-methoxyindoles can be directed to various positions on the benzene ring (C4, C5, or C6), depending on the reaction conditions and any existing substituents. Once a nitro-substituted this compound is obtained, the nitro group can be selectively reduced to a primary amine. A variety of reducing agents can be employed for this transformation, including catalytic hydrogenation (e.g., using Pd/C and H₂), or chemical reducing agents like tin(II) chloride or sodium hydrosulfite. beilstein-journals.orgjst.go.jp The resulting amino-indole is a versatile intermediate. nih.gov It can undergo a range of subsequent reactions, such as diazotization followed by Sandmeyer-type reactions to introduce halogens, cyano, or hydroxyl groups. Alternatively, the amino group can be directly functionalized through acylation to form amides or alkylation to form secondary or tertiary amines. This reductive functionalization strategy is a cornerstone for synthesizing diverse libraries of substituted indoles for various applications. beilstein-journals.orgnih.gov

The asymmetric hydrogenation of the C2-C3 double bond in 2-ethyl-1H-indoles provides direct access to chiral 2-ethylindolines, which are valuable building blocks in medicinal chemistry. The development of efficient catalytic systems for the hydrogenation of unprotected indoles has been a significant challenge due to the aromaticity of the substrate and potential catalyst inhibition by the product.

Recent studies have shown that iridium-based catalysts are highly effective for this transformation. Specifically, an iridium complex coordinated with a chiral bisphosphine-thiourea ligand, such as ZhaoPhos, has demonstrated exceptional reactivity and enantioselectivity in the asymmetric hydrogenation of 2,3-disubstituted unprotected indoles. chinesechemsoc.org Research on the hydrogenation of 2-ethyl-3-phenyl-1H-indole, a close analogue of the target substrate, has provided excellent results. chinesechemsoc.orgchinesechemsoc.org This methodology typically requires the use of a Brønsted acid co-catalyst, such as methanesulfonic acid (MeSO₃H), to activate the indole substrate towards hydrogenation. chinesechemsoc.orgchinesechemsoc.org

The reaction proceeds with high conversion and yields, and crucially, provides excellent stereocontrol, affording the chiral indoline product with high diastereomeric and enantiomeric excess. chinesechemsoc.org Palladium-based catalytic systems have also been developed for the asymmetric hydrogenation of unprotected indoles, often requiring a Brønsted acid activator to facilitate the reduction. nih.govrsc.org

The table below details the research findings for the iridium-catalyzed asymmetric hydrogenation of a 2-ethyl-1H-indole derivative.

| Substrate | Catalyst System | Conditions | Conversion (%) | Yield (%) | dr | ee (%) |

| 2-Ethyl-3-phenyl-1H-indole | [Ir(COD)Cl]₂ / (S,R)-ZhaoPhos | H₂ (50 atm), MeSO₃H, CHCl₃, 70 °C, 48 h | >99 | 98 | >20:1 | 98 |

Data sourced from studies on 2,3-disubstituted indoles. chinesechemsoc.org

Computational Chemistry and Theoretical Modeling of 2 Ethyl 7 Methoxy 1h Indole

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in characterizing the electronic structure and properties of molecules like 2-Ethyl-7-methoxy-1H-indole. DFT methods are widely used for their balance of accuracy and computational efficiency, making them suitable for studying indole (B1671886) derivatives. chemrxiv.orgresearchgate.net

DFT calculations are instrumental in predicting the electronic properties that govern the reactivity of this compound. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy indicates the ability of a molecule to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between HOMO and LUMO is a critical indicator of molecular stability and reactivity. ijrar.orgmdpi.com

For a structurally similar compound, Ethyl indole-2-carboxylate (B1230498), DFT calculations have been used to determine these properties. ijrar.org The distribution of HOMO and LUMO across the indole scaffold helps identify the regions most susceptible to electrophilic and nucleophilic attack, respectively. The electron-donating methoxy (B1213986) group at the C7 position and the ethyl group at the C2 position are expected to modulate the electron density distribution of the indole ring system. chim.it Natural Bond Orbital (NBO) analysis, another computational tool, can further elucidate charge delocalization and intramolecular interactions, providing a more detailed picture of the molecule's electronic landscape. ijrar.org

Table 1: Representative Calculated Electronic Properties of an Indole Derivative Data based on calculations for Ethyl indole-2-carboxylate, a structurally related compound. ijrar.org

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.2 eV | Indicates electron-donating capability |

| LUMO Energy | -0.9 eV | Indicates electron-accepting capability |

This interactive table is based on data for a similar compound and serves as an illustration of the properties that can be calculated for this compound.

Theoretical calculations are a powerful tool for elucidating the mechanisms of chemical reactions involving the indole scaffold. By mapping the potential energy surface, researchers can identify transition states and intermediates, thereby determining the most favorable reaction pathways. nih.govmdpi.com For instance, computational studies on the atmospheric oxidation of indole initiated by hydroxyl (•OH) and chlorine (•Cl) radicals have detailed the subsequent reactions, showing that •OH addition is the dominant pathway. researchgate.net

Similarly, DFT can be used to study mechanisms like the Fischer indole synthesis, a key reaction for creating the indole ring. nih.gov For this compound, computational models could predict the outcomes of electrophilic substitution, cyclization, or other synthetic transformations. mdpi.com These studies provide activation energies and reaction thermodynamics, offering a rationale for experimentally observed product distributions and helping to optimize reaction conditions. nih.gov The Molecular Electron Density Theory (MEDT) is another framework used to understand reaction mechanisms by analyzing changes in electron density. luisrdomingo.com

The biological activity of a molecule is often dependent on its three-dimensional shape or conformation. Conformational analysis of this compound can be performed using computational methods to identify low-energy, stable conformers. Force-field methods and DFT calculations are employed to explore the rotational freedom around single bonds, such as the bond connecting the ethyl group to the indole ring. nih.gov

Studies on related indole alkaloids have successfully used a combination of dynamic NMR spectroscopy and computational methods (including DFT at the B3LYP/6-31G level) to characterize conformational equilibria. nih.gov For this compound, such analysis would reveal the preferred spatial orientation of the ethyl and methoxy substituents relative to the indole plane. Identifying the global minimum energy conformation and the energy barriers between different rotamers is crucial for understanding how the molecule might fit into a biological target like a receptor binding pocket. researchgate.net

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time, particularly its interactions with biological macromolecules like proteins or DNA. semanticscholar.org While quantum calculations provide a static picture, MD simulations model the movements and interactions of atoms by solving Newton's equations of motion, providing a view of the molecule's behavior in a more realistic, solvated environment. mdpi.com

In a typical preclinical application, after docking the indole derivative into a protein's active site, an MD simulation is run to assess the stability of the resulting complex. nih.gov These simulations can reveal whether the ligand remains securely bound or if it changes its conformation or binding pose over time (e.g., over hundreds of nanoseconds). mdpi.com MD simulations can also highlight key intermolecular interactions, such as persistent hydrogen bonds or hydrophobic contacts, that contribute to binding affinity and can identify conformational changes in the protein that are induced by ligand binding. nih.gov

Docking Studies for Molecular Interaction Prediction (Preclinical)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target macromolecule. semanticscholar.org This method is essential in preclinical drug discovery for screening virtual libraries of compounds and prioritizing candidates for synthesis and experimental testing. researchgate.net

For this compound, docking studies can predict how it might interact with the active site of an enzyme or the binding pocket of a receptor. The process involves placing various conformations of the ligand into the target site and using a scoring function to estimate the binding affinity for each pose. acs.org

Docking studies on various indole derivatives have successfully predicted their binding modes. For example, derivatives have been docked into the active sites of enzymes like 5-lipoxygenase (5-LOX) and arachidonate (B1239269) 15-lipoxygenase (ALOX15). mdpi.comacs.org These studies identify specific amino acid residues that form hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with the indole ligand. researchgate.netnih.gov The methoxy group, ethyl group, and the N-H group of the indole ring of this compound would be assessed for their potential to form such critical interactions, providing a structural hypothesis for its mechanism of action. nih.gov

Table 2: Examples of Predicted Protein-Ligand Interactions for Indole Derivatives from Docking Studies This table presents findings from various studies on indole derivatives to illustrate the type of data generated from docking simulations.

| Indole Derivative | Protein Target | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| Indole-based glyoxylamides | Staphylococcus aureus tyrosyl-tRNA synthetase | Gln196, Asp177, Gly37, His49 | Hydrogen Bonding |

| 5-(4-Methoxyphenyl)-1H-indole derivative | Rabbit ALOX15 | Arg403, Arg599 | Blockage of substrate access |

| Indoline-based inhibitor | Human 5-LOX | His367, His372, His550 | Interaction with catalytic iron |

This interactive table summarizes data from docking studies of various indole compounds to exemplify the detailed interaction predictions that can be made for this compound. mdpi.comresearchgate.netacs.orgnih.gov

Structure-Activity Relationship (SAR) Derivations via Computational Approaches

Computational studies on the structure-activity relationship (SAR) of indole derivatives have provided valuable insights into the structural requirements for their biological activities. While specific computational SAR studies focused exclusively on this compound are not extensively documented in publicly available literature, broader computational analyses of substituted indoles offer a framework for understanding how modifications to the indole scaffold can influence activity. These studies often employ techniques such as quantitative structure-activity relationship (QSAR) modeling, molecular docking, and pharmacophore mapping to elucidate key molecular features.

For instance, research on indole-based compounds as inhibitors of various enzymes has demonstrated the importance of substituent positioning on the indole ring. nih.gov Computational models have shown that the size, lipophilicity, and electronic properties of substituents at different positions can significantly impact binding affinity and inhibitory potency.

Furthermore, computational investigations into the electronic properties of the indole chromophore have shown that substitutions on the ring can affect the ground and excited state properties of the molecule. chemrxiv.org Density Functional Theory (DFT) calculations are often used to study these effects, providing a quantum chemical basis for understanding how substituents influence the molecule's reactivity and potential for intermolecular interactions. chemrxiv.org

While direct computational SAR data for this compound is limited, the principles derived from studies on analogous indole structures can be extrapolated to hypothesize about its SAR. The ethyl group at the 2-position and the methoxy group at the 7-position would be expected to influence the molecule's steric and electronic properties, which in turn would affect its interaction with biological targets.

Application As Chemical Building Blocks in Advanced Organic Synthesis

Precursors for Complex Natural Product Synthesis

Methoxy-substituted indoles are prevalent motifs in a wide range of natural products, particularly in the vast family of indole (B1671886) alkaloids. chim.itrsc.org The strategic placement of a methoxy (B1213986) group on the indole core can significantly influence the biological activity of the parent compound. Consequently, synthetic chemists often utilize methoxyindoles as key starting materials in the total synthesis of these complex natural targets. rsc.org The synthesis of indole alkaloids, which often feature compact polycyclic systems, relies on various strategies to construct the core indole or indoline (B122111) heterocycle. rsc.org

While direct examples initiating a total synthesis from 2-Ethyl-7-methoxy-1H-indole are highly specific, the use of closely related 7-methoxyindole (B1360046) derivatives is a well-established strategy. For instance, the synthesis of tryprostatin A, a potential anticancer agent, has been accomplished starting from m-anisidine, which is used to construct a 6-methoxyindole (B132359) intermediate. nih.gov This highlights the principle of using methoxy-substituted anilines to generate the required indole core for natural product synthesis. The Smith indole synthesis provides another powerful method for uniting complex molecular fragments to construct a 2-substituted indole nucleus, a key step in the total synthesis of the intricate indole diterpenoid, penitrem D. nih.gov These examples underscore the strategic importance of substituted indoles as foundational precursors in the challenging field of natural product synthesis.

Table 1: Examples of Methoxy-Indole Analogs in Natural Product Synthesis

| Starting Material Analog | Natural Product Target | Key Synthetic Strategy | Reference |

| m-Anisidine | Tryprostatin A | Japp–Klingmann reaction to form a methoxy-indole core. | nih.gov |

| Substituted 2-methylaniline | Penitrem D | Smith indole synthesis to couple complex fragments. | nih.gov |

Intermediates for Fused Heterocyclic Systems (e.g., Oxazinoindoles, Cyclopenta[b]indoles)

The indole scaffold serves as an excellent platform for the construction of fused heterocyclic systems, which are of great interest in medicinal chemistry and materials science. metu.edu.tr this compound can be employed as a nucleophile to react with various electrophilic partners, leading to the formation of new rings fused to the indole core.

Cyclopenta[b]indoles: The cyclopenta[b]indole (B15071945) framework is a core structure in numerous bioactive natural products and pharmaceuticals. semanticscholar.orgrsc.org Metal-catalyzed approaches are prominent in the synthesis of these fused systems. For example, gold(I)-catalyzed 5-endo-trig cyclization of allene-containing indoles provides an efficient route to dihydrocyclopenta[b]indoles. researchgate.net Another powerful method is the palladium-catalyzed tandem cyclization of alkynones, which leads to the formation of pentaleno[2,1-b]indoles. semanticscholar.orgresearchgate.net These reactions typically involve the nucleophilic attack of the indole C2 or C3 position onto an electrophilic partner tethered to the indole ring, followed by cyclization. The presence of the C7-methoxy group in this compound would enhance the nucleophilicity of the indole ring, potentially facilitating these cyclization reactions.

Oxazinoindoles and Other Fused Systems: The synthesis of indole-fused systems extends beyond cyclopentane (B165970) rings. For instance, (1H-indol-2-yl)methanols can be transformed into oxazinoindoles in the presence of a vinylsulfonium salt. nih.gov This strategy can be adapted for the synthesis of other fused systems like tetrahydropyrazinoindoles by using indole-2-carboxamides as the nucleophile. nih.gov Isatin (B1672199) and its derivatives are also common starting points for creating a variety of fused heterocycles, including indolothiazoles, thiadiazinoindoles, and pyrazinoindoles, through reactions with α,β-bifunctional reagents. researchgate.net

Table 2: Selected Methods for Synthesizing Indole-Fused Heterocyclic Systems

| Fused System | Synthetic Method | Catalyst/Reagent Example | Reference |

| Cyclopenta[b]indoles | Gold(I)-catalyzed 5-endo-trig cyclization | Gold(I) complex | researchgate.net |

| Pentaleno[2,1-b]indoles | Palladium-catalyzed tandem cyclization | Pd(II) catalyst | researchgate.net |

| Oxazinoindoles | Reaction of (1H-indol-2-yl)methanols | Vinylsulfonium salt | nih.gov |

| Various Fused Indoles | Cyclization from isatin derivatives | α,β-bifunctional reagents | researchgate.net |

Components in Multicomponent Reactions for Scaffold Diversification

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the rapid assembly of complex molecules from three or more simple starting materials in a single pot. nih.govrsc.org Indoles are excellent components in MCRs due to their nucleophilic character, leading to a wide diversity of molecular scaffolds. rsc.orgnih.gov

The use of this compound in MCRs would allow for the incorporation of its specific substitution pattern into the final products, providing a direct route to libraries of complex molecules with potential biological activity. For example, an MCR involving an indole, formaldehyde, and an amino hydrochloride can rapidly assemble indole-fused seven-membered heterocycles like oxadiazepines. rsc.orgnih.govsemanticscholar.org The reaction proceeds through the formation of key intermediates which then cyclize to form the final heterocyclic product. nih.gov Another example is the copper-catalyzed three- or four-component reaction of 2-methylindole, aromatic aldehydes, and cyclic dienophiles to afford diverse spirotetrahydrocarbazoles. beilstein-journals.org This demonstrates the potential for generating significant molecular complexity and scaffold diversity from simple indole starting materials.

Table 3: Multicomponent Reactions Involving Indole Scaffolds

| Reaction Type | Components | Resulting Scaffold | Reference |

| Assembly of Fused Heterocycles | Indole, Formaldehyde, Amino hydrochloride | Indole-fused Oxadiazepines | nih.gov |

| Spiro-compound Synthesis | 2-Methylindole, Aromatic Aldehyde, Cyclic Dienophile | Spirotetrahydrocarbazoles | beilstein-journals.org |